2,5-Bis(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods: Industrial production of 2,5-Bis(trifluoromethyl)pyrimidine may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2,5-Bis(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors . The compound can inhibit specific pathways, such as those involved in cell proliferation and signal transduction, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,4,5-Trifluoromethylpyrimidine: This compound has three trifluoromethyl groups and exhibits similar chemical properties but with different reactivity patterns.
2,3,5-Trifluoromethylpyridine: A pyridine derivative with trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with applications in catalysis and materials science.
Uniqueness: 2,5-Bis(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with tailored biological activities and physicochemical properties .
Properties
Molecular Formula |
C6H2F6N2 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H2F6N2/c7-5(8,9)3-1-13-4(14-2-3)6(10,11)12/h1-2H |
InChI Key |
OGIZQFJNMXCJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.